2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
CAS No.:
Cat. No.: VC14982160
Molecular Formula: C21H22N6O2
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N6O2 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-(4-oxo-3-propan-2-ylphthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H22N6O2/c1-14(2)27-21(29)16-8-4-3-7-15(16)17(25-27)13-20(28)22-11-10-19-24-23-18-9-5-6-12-26(18)19/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,28) |
| Standard InChI Key | GYMGCQKFNXCCQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic molecule that combines a phthalazine moiety with a triazolopyridine unit. This compound is of interest in medicinal chemistry due to its potential pharmacological properties. The phthalazine ring is known for its diverse biological activities, while the triazolopyridine unit enhances these properties by introducing additional heterocyclic functionality.
Synthesis Methods
The synthesis of 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-triazolo[4,3-a]pyridin-3-ylethyl)acetamide can be approached through several methods, including:
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Condensation Reactions: Involving the reaction of a phthalazine derivative with a triazolopyridine derivative in the presence of a suitable catalyst.
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Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to form the desired bonds between the phthalazine and triazolopyridine units.
Detailed methodologies for these synthesis routes are typically documented in specialized organic chemistry literature and patents.
Biological Activities and Potential Applications
Compounds containing phthalazine and triazole derivatives have been reported to exhibit a variety of biological activities, including:
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Anticancer Properties: Phthalazine derivatives have shown potential in cancer treatment by inhibiting specific enzymes or pathways involved in tumor growth.
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Antimicrobial Properties: Triazole derivatives are known for their antimicrobial activities, which could be enhanced by the presence of the phthalazine moiety.
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Neuroprotective Effects: The combination of heterocycles may also offer neuroprotective benefits by interacting with neurotransmitter systems.
Empirical studies are necessary to validate these potential biological activities for 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-triazolo[4,3-a]pyridin-3-ylethyl)acetamide.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies may include:
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Enzyme Inhibition Assays: To determine if the compound can inhibit specific enzymes involved in disease pathways.
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Receptor Binding Studies: To assess its ability to bind to receptors that are targets for therapeutic intervention.
These studies will help elucidate the potential mechanisms of action and guide further development.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide | Benzimidazole and Phthalazine | Antimicrobial, Potential Anticancer | Incorporates a benzimidazole moiety |
| 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide | Phthalazine and Methoxyphenyl | Potential Anticancer, Anti-inflammatory | Features a methoxyphenyl group |
| 4-Oxoquinoline derivatives | Different Core Structure | Antiviral | Known for antiviral properties |
The unique combination of phthalazine and triazolopyridine units in 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-triazolo[4,3-a]pyridin-3-ylethyl)acetamide offers distinct biological properties compared to these similar compounds.
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